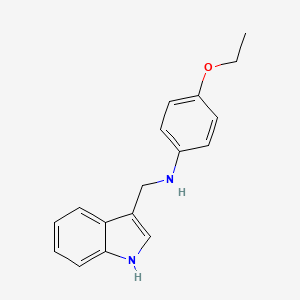

(4-ethoxyphenyl)(1H-indol-3-ylmethyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to (4-ethoxyphenyl)(1H-indol-3-ylmethyl)amine often involves multi-step reactions, starting from basic phenyl and indole precursors. One approach to synthesizing related structures is the reductive amination of silacyclohexanones with ammonia or primary amines, yielding various amines as versatile building blocks for further synthesis (Fischer, Burschka, & Tacke, 2014). Additionally, the condensation of N-(2-ethoxycarbonylindol-3-yl)-N′,N′-dialkylamidines with ammonia, primary amines, and hydrazines can lead to a series of 4-oxopyrimido[5,4-b] indoles, showcasing the adaptability of indole derivatives in synthetic chemistry (Simakov, Velezheva, Dvorkin, & Suvarov, 1985).

Molecular Structure Analysis

The molecular structure of compounds related to (4-ethoxyphenyl)(1H-indol-3-ylmethyl)amine is often elucidated using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. These methods provide insight into the compound's geometry, electronic structure, and intermolecular interactions. For instance, X-ray diffraction studies can reveal the presence of hydrogen bonds that stabilize the molecular conformation and influence the compound's reactivity and properties (Kumar et al., 2004).

Chemical Reactions and Properties

(4-Ethoxyphenyl)(1H-indol-3-ylmethyl)amine and its derivatives can participate in a variety of chemical reactions, demonstrating their versatility as synthetic intermediates. For example, reactions with organosilicon isocyanates and phenylisocyanate have been explored to synthesize formamides, ureas, and O-silylurethanes, highlighting the reactivity of the amino group in such compounds (Belova et al., 2017).

科学的研究の応用

Anticancer Applications

The study by Ghani and Mansour (2011) highlights the synthesis of palladium(II) and platinum(II) complexes, including compounds related to (4-ethoxyphenyl)(1H-indol-3-ylmethyl)amine, as potential anticancer agents. These complexes showed promising activity against various cancer cell lines, including breast cancer (MCF-7), colon carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2), comparable to cisplatin. This research suggests the potential of such compounds in cancer therapy due to their cytotoxic effects on cancer cells Ghani & Mansour, 2011.

Antimicrobial Activities

Bektaş et al. (2010) explored the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, related structurally to (4-ethoxyphenyl)(1H-indol-3-ylmethyl)amine. Some of these compounds exhibited good to moderate activities against tested microorganisms, indicating their potential as antimicrobial agents. This research demonstrates the versatility of compounds structurally related to (4-ethoxyphenyl)(1H-indol-3-ylmethyl)amine in combating microbial infections Bektaş et al., 2010.

Antiproliferative and DNA Protective Abilities

Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, investigating their biological activities. Compounds showed significant DNA protective ability against oxidative damage and strong antimicrobial activity against S. epidermidis. Notably, some compounds exhibited notable cytotoxicity on cancer cell lines, highlighting their antiproliferative capabilities. This study underscores the potential of (4-ethoxyphenyl)(1H-indol-3-ylmethyl)amine analogs in pharmaceutical development for cancer treatment and DNA protection Gür et al., 2020.

Bioelectrochemical Behavior

Shabbir et al. (2017) synthesized and characterized aromatic amines, including derivatives of (4-ethoxyphenyl)(1H-indol-3-ylmethyl)amine, for their bioelectrochemical behavior. These compounds showed potential in electrochemical sensors and DNA binding studies, indicating their applications in bioelectronic devices and biomedical research. The study provides insights into the electrochemical properties of such compounds, which could lead to novel applications in sensing and molecular recognition Shabbir et al., 2017.

将来の方向性

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have shown various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

特性

IUPAC Name |

4-ethoxy-N-(1H-indol-3-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-2-20-15-9-7-14(8-10-15)18-11-13-12-19-17-6-4-3-5-16(13)17/h3-10,12,18-19H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRNPTDEELLSFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetate](/img/structure/B5518583.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5518591.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5518612.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5518614.png)

![N-(3-chloro-4-methylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5518617.png)

![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-4-methylbenzamide](/img/structure/B5518625.png)

![4-oxo-2-(4-phenyl-1-piperazinyl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B5518639.png)

![6-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5518657.png)

![3-(4-fluorophenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5518663.png)

![2-phenyl-2H-[1,2,3]triazolo[4,5-f]quinoxalin-8-amine](/img/structure/B5518681.png)

![(3R*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5518686.png)